molecular formula C7H4ClN3S B8703579 2-Chloro-5-(3-pyridyl)-[1,3,4]-thiadiazole

2-Chloro-5-(3-pyridyl)-[1,3,4]-thiadiazole

Cat. No.: B8703579
M. Wt: 197.65 g/mol
InChI Key: ANNHMBIIZDHQOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(3-pyridyl)-[1,3,4]-thiadiazole is a useful research compound. Its molecular formula is C7H4ClN3S and its molecular weight is 197.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H4ClN3S

Molecular Weight

197.65 g/mol

IUPAC Name

2-chloro-5-pyridin-3-yl-1,3,4-thiadiazole

InChI

InChI=1S/C7H4ClN3S/c8-7-11-10-6(12-7)5-2-1-3-9-4-5/h1-4H

InChI Key

ANNHMBIIZDHQOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(S2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 5-pyridin-3-yl-[1,3,4]thiadiazol-2-ylamine (5.5 g, 30.9 mmol) and copper powder (0.335 g, 5.27 mmol), in a mixture of glacial acetic acid (93 mL) and concentrated hydrochloric acid (19 mL) at 0° C., was added dropwise a solution of sodium nitrite (10.67 g, 154.6 mmol) dissolved in water (13 mL). The reaction mixture was then allowed to warm to 23° C. overnight. The reaction mixture was diluted with 300 g of ice, resulting in an emulsion, and extracted with dichloromethane (3×200 mL). The emulsion was then passed through a medium porosity scintered glass funnel containing celite. The cake was stirred and washed well with chloroform. The filtrate was combined with the organic extracts. The organic phase was dried over MgSO4 and concentrated to dryness to give the title compound as a yellow solid (4.42 g, 72%): 1H NMR (300 MHz, CDCl3) δ 9.08 (br s, 1H), 8.78 (br s, 1H), 8.29 (dt, J=8, 2 Hz, 1H), 7.49 (dd, J=8, 5 Hz, 1H).
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
copper
Quantity
0.335 g
Type
catalyst
Reaction Step One
Quantity
93 mL
Type
reactant
Reaction Step Two
Quantity
19 mL
Type
reactant
Reaction Step Two
Quantity
10.67 g
Type
reactant
Reaction Step Three
Name
Quantity
13 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice
Quantity
300 g
Type
solvent
Reaction Step Five
Yield
72%

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